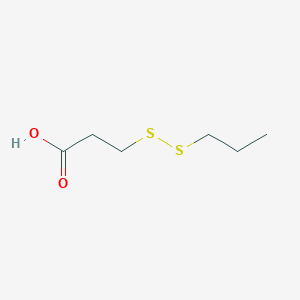
3-(Propyldisulfanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propyldisulfanyl)propanoic acid: is an organic compound characterized by the presence of a propyl group attached to a disulfide linkage, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propyldisulfanyl)propanoic acid typically involves the reaction of propyl mercaptan with 3-chloropropanoic acid under basic conditions. The reaction proceeds through the formation of a disulfide bond, resulting in the desired product. The general reaction scheme is as follows:
CH3CH2CH2SH+ClCH2CH2COOH→CH3CH2CH2S-SCH2CH2COOH
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Propyldisulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or peracids.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts like sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Esterification: Esters of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Propyldisulfanyl)propanoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study redox processes and disulfide bond formation in proteins. It serves as a model compound for understanding the behavior of disulfide bonds in biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(Propyldisulfanyl)propanoic acid involves the cleavage and formation of disulfide bonds. In biological systems, the compound can undergo redox reactions, leading to the formation of thiols or sulfonic acids. These reactions are crucial in maintaining the redox balance within cells and regulating protein function through disulfide bond formation and cleavage.
Vergleich Mit ähnlichen Verbindungen
- 3-(Tritylthio)propionic acid
- 3-(3-Methoxyphenyl)propionic acid
- 3-(Methylphosphinico)propionic acid
- 3-(Acetylthio)propionic acid
Comparison: 3-(Propyldisulfanyl)propanoic acid is unique due to its specific disulfide linkage, which imparts distinct redox properties. Compared to other similar compounds, it offers a balance between stability and reactivity, making it suitable for various applications in research and industry. The presence of the propyl group also influences its solubility and reactivity compared to other derivatives with different substituents.
Eigenschaften
CAS-Nummer |
112401-23-7 |
|---|---|
Molekularformel |
C6H12O2S2 |
Molekulargewicht |
180.3 g/mol |
IUPAC-Name |
3-(propyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C6H12O2S2/c1-2-4-9-10-5-3-6(7)8/h2-5H2,1H3,(H,7,8) |
InChI-Schlüssel |
AFBLIRCFRVJJQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSSCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



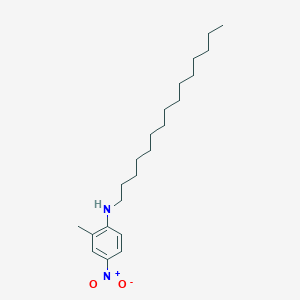
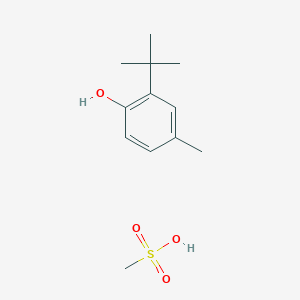
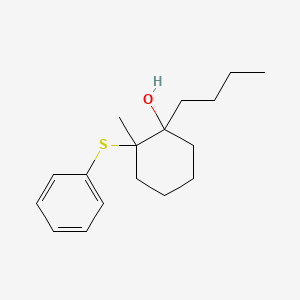
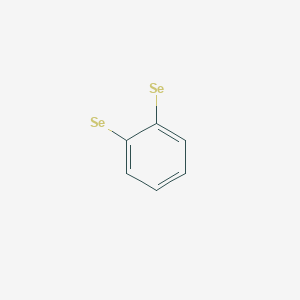

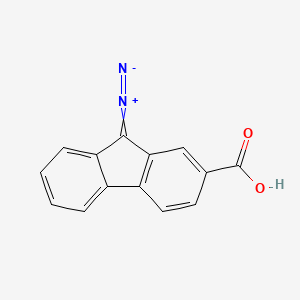
![Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14320393.png)

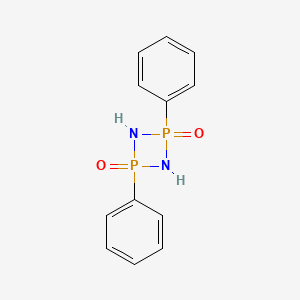
![2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane](/img/structure/B14320408.png)
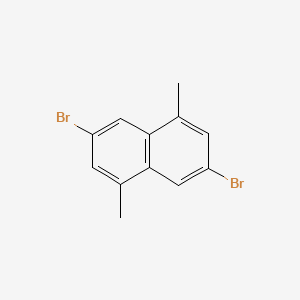
![9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14320428.png)

